molecular formula C22H22N4O2S2 B2513780 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-20-7

3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2513780
CAS No.: 847403-20-7
M. Wt: 438.56
InChI Key: AURBBJUHCDOEOE-UHFFFAOYSA-N
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Description

3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a triazole ring connected to both a methoxyphenyl group and a benzo[d]thiazole moiety via a cyclopentylthio linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multistep synthetic route. The synthesis starts with the formation of the triazole ring, followed by the introduction of the cyclopentylthio group and the attachment of the methoxyphenyl and benzo[d]thiazole groups. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts.

Industrial Production Methods

On an industrial scale, the production method is optimized for high yield and purity. Large-scale reactors and continuous flow systems may be employed to enhance efficiency. Careful monitoring of reaction conditions, such as pH, temperature, and reaction time, is critical to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced products.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and benzo[d]thiazole sites.

Common Reagents and Conditions

  • Oxidation: : Requires acidic or basic conditions, with temperatures ranging from room temperature to elevated temperatures for optimal results.

  • Reduction: : Typically conducted in anhydrous conditions under inert atmosphere to prevent side reactions.

  • Substitution: : Conditions vary depending on the substituents being introduced but often involve polar solvents and temperature control.

Major Products Formed

  • Oxidation: : Forms ketones, alcohols, or carboxylic acids depending on the degree of oxidation.

  • Reduction: : Yields reduced forms of the compound with altered functional groups.

  • Substitution: : Produces derivatives with new substituents at various positions on the phenyl and triazole rings.

Scientific Research Applications

The compound has diverse applications across several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe or a drug precursor.

  • Medicine: : Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action involves binding to active sites or allosteric sites, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

When compared to similar compounds, 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of structural features. Similar compounds include:

  • 3-((5-(cyclohexylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

  • 3-((5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

These analogs may exhibit similar reactivity but differ in their biological activity and application potential, highlighting the importance of the cyclopentylthio group in modulating the compound's properties.

There you go

Properties

IUPAC Name

3-[[5-cyclopentylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-28-16-12-10-15(11-13-16)26-20(23-24-21(26)29-17-6-2-3-7-17)14-25-18-8-4-5-9-19(18)30-22(25)27/h4-5,8-13,17H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBBJUHCDOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC3CCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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